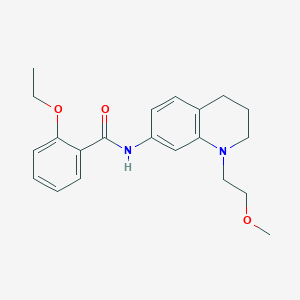

2-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

2-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a benzamide derivative featuring a tetrahydroquinoline core substituted with a 2-methoxyethyl group at the 1-position and a 2-ethoxybenzamide moiety at the 7-position. This compound shares structural similarities with several analogs investigated for therapeutic applications, including mTOR inhibition and cholinesterase modulation. Its design incorporates lipophilic substituents (methoxyethyl and ethoxy groups), which may enhance membrane permeability and target engagement compared to polar derivatives .

Properties

IUPAC Name |

2-ethoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-3-26-20-9-5-4-8-18(20)21(24)22-17-11-10-16-7-6-12-23(13-14-25-2)19(16)15-17/h4-5,8-11,15H,3,6-7,12-14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHAKKCNAGCBHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3CCOC)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound characterized by its complex molecular structure, which includes a tetrahydroquinoline moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing tetrahydroquinoline structures can exhibit significant interactions with DNA and cellular pathways involved in tumor growth and proliferation.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of similar tetrahydroquinoline derivatives. For instance, compounds with structural similarities have been tested against various cancer cell lines, yielding promising results:

| Compound Name | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|---|

| Compound A | A549 (Lung) | 2.12 ± 0.21 | 4.01 ± 0.95 |

| Compound B | HCC827 (Lung) | 5.13 ± 0.97 | 7.02 ± 3.25 |

| Compound C | NCI-H358 (Lung) | 0.85 ± 0.05 | 1.73 ± 0.01 |

These results indicate that the tested compounds show higher efficacy in two-dimensional cultures compared to three-dimensional cultures, likely due to the increased difficulty of drug penetration in more complex cellular environments .

Antimicrobial Activity

In addition to its antitumor properties, compounds similar to this compound have also been evaluated for antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | X μg/mL |

| S. aureus | Y μg/mL |

| S. cerevisiae | Z μg/mL |

These findings suggest that the compound may inhibit bacterial growth effectively, although specific MIC values for this compound need further investigation .

Case Studies and Research Findings

A study focusing on related compounds highlighted their ability to bind within the minor groove of AT-DNA, which is crucial for their antitumor activity . The presence of functional groups such as methoxy and ethoxy enhances their interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key analogs differ in substituents on the tetrahydroquinoline core and benzamide moiety, influencing their biological activity, solubility, and safety profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Impact on Target Specificity The target compound’s 2-methoxyethyl group may favor interactions with hydrophobic pockets in mTOR or related kinases, contrasting with the morpholine (10e) and piperidine (10f, 10g) derivatives, which introduce hydrogen-bonding capabilities .

Pharmacokinetic and Safety Profiles

- The trifluoromethyl groups in 10e and 10g () improve metabolic stability but may increase hepatotoxicity risks, whereas the target compound’s methoxyethyl group balances lipophilicity and solubility .

- Safety data for the tert-butyl derivative () highlights the importance of substituent choice in toxicity profiles; the target compound’s lack of bulky alkyl groups may reduce adverse effects .

Therapeutic Applications While 10e–10g () are confirmed mTOR inhibitors, the target compound’s activity remains hypothetical. Compound 19e () demonstrates cholinesterase inhibition, underscoring how benzamide derivatives can be tailored for diverse targets via substituent modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.